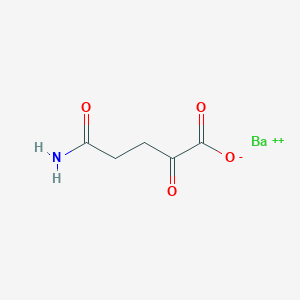
Lead hydroxide oxide sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead hydroxide oxide sulfate is a complex inorganic compound with the chemical formula Pb(OH)2·PbO·PbSO4. This compound is known for its unique structure, which combines lead hydroxide, lead oxide, and lead sulfate. It is often encountered in various industrial and chemical processes due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lead hydroxide oxide sulfate can be synthesized through several methods. One common approach involves the reaction of lead nitrate with sodium hydroxide to form lead hydroxide, which is then treated with sulfuric acid to produce lead sulfate. The overall reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ] [ \text{Pb(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead-acid battery recycling. The spent lead paste from batteries is treated with sulfuric acid and other reagents to recover lead compounds, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lead hydroxide oxide sulfate undergoes various chemical reactions, including:
Oxidation: Lead hydroxide can be oxidized to lead oxide.
Reduction: Lead sulfate can be reduced to lead sulfide under certain conditions.
Substitution: Lead hydroxide can react with acids to form different lead salts.
Common Reagents and Conditions
Oxidation: Involves reagents like oxygen or hydrogen peroxide.
Reduction: Typically requires reducing agents such as hydrogen gas or carbon.
Substitution: Acids like hydrochloric acid or nitric acid are commonly used.
Major Products Formed
Oxidation: Lead oxide (PbO)
Reduction: Lead sulfide (PbS)
Substitution: Lead chloride (PbCl2), lead nitrate (Pb(NO3)2)
Wissenschaftliche Forschungsanwendungen
Lead hydroxide oxide sulfate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in medical imaging and radiation shielding.
Industry: Utilized in the production of pigments, ceramics, and glass .
Wirkmechanismus
The mechanism by which lead hydroxide oxide sulfate exerts its effects involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to oxidative stress and disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead(II) hydroxide (Pb(OH)2): A simpler compound with similar hydroxide groups.
Lead(II) oxide (PbO): Known for its use in glass and ceramics.
Lead(II) sulfate (PbSO4): Commonly found in lead-acid batteries.
Uniqueness
Lead hydroxide oxide sulfate is unique due to its combination of hydroxide, oxide, and sulfate groups, which confer distinct chemical properties and reactivity compared to its individual components .
Eigenschaften
CAS-Nummer |
11083-39-9 |
|---|---|
Molekularformel |
Pb4(OH)2O2(SO4) |
Molekulargewicht |
990.87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)




